(3,5-Dichlorophenyl)methylamine is a chemical compound that belongs to the class of amines and is characterized by its unique molecular structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized from various starting materials, including dichlorophenyl derivatives and methoxypropylamine. Its synthesis often involves multiple steps to ensure the correct functional groups are introduced and that the final product is pure.
This compound can be classified as an aromatic amine due to the presence of a phenyl ring substituted with chlorine atoms. It falls under the category of organic compounds with potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of (3,5-Dichlorophenyl)methylamine typically involves several key steps:
The molecular formula for (3,5-Dichlorophenyl)methylamine is . The molecular weight is approximately 245.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H16Cl2N |
| Molecular Weight | 245.17 g/mol |
| IUPAC Name | (3,5-Dichlorophenyl)methylamine |
| InChI | InChI=1S/C12H16Cl2N/c1-9-6-11(13)10(7-12(14)15)8-5-4-3/h3-8H,9H2,1H3 |
| Canonical SMILES | ClC1=C(C=C(C=C1Cl)C(CNCCOC)C(C)C)C |
The compound can participate in various chemical reactions, including:
The mechanism of action for (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets within biological systems:
(3,5-Dichlorophenyl)methylamine has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of (3,5-Dichlorophenyl)methylamine in both synthetic chemistry and potential therapeutic applications, underscoring its relevance in ongoing scientific research.
CAS No.: 152404-52-9
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9
CAS No.: 62332-76-7